3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol
Description
The compound 3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol (CAS: 245039-40-1) is a bipyrazol derivative with a molecular formula of C₂₄H₂₁N₅O₂S and a molecular weight of 443.52 g/mol . Its structure features:
- A bipyrazol core with methyl groups at positions 3 and 3'.
- A thiazolyl ring substituted with a 4-methoxyphenyl group.
- A phenyl group at position 1'.
- A hydroxy group at position 4.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-13-21(28(26-15)18-7-5-4-6-8-18)22-16(2)27-29(23(22)30)24-25-20(14-32-24)17-9-11-19(31-3)12-10-17/h4-14,27H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCZLCMHLZKNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors. These receptors could be potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the cellular environment. The compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This compound might affect similar pathways.
Result of Action
Compounds with similar structures have been found to have diverse biological activities. This compound might have similar effects.
Biological Activity
3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a bipyrazole framework with thiazole and methoxyphenyl substituents. Its molecular formula is and it exhibits properties that may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazoline derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells, as evidenced by studies showing increased apoptotic markers in treated cell lines.
- Cell Cycle Arrest : It has been observed to halt the progression of the cell cycle at specific phases (G0/G1), preventing cancer cell proliferation.
- Topoisomerase II Inhibition : This mechanism is crucial as it interferes with DNA replication and transcription processes essential for cancer cell survival.
Case Studies
Several case studies have reported the efficacy of related compounds in clinical or preclinical settings:
- Pyrazoline Derivatives : A series of pyrazoline compounds were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity against HepG2 and MCF-7 cells.
- Thiazole-Based Compounds : Thiazole derivatives similar to the target compound have shown promising results in reducing tumor growth in animal models, suggesting a potential pathway for therapeutic development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Physicochemical Properties
The compound’s structural uniqueness lies in its methoxyphenyl-thiazolyl moiety and hydroxy group , which differentiate it from analogs. Key comparisons include:
Halogen-Substituted Derivatives (Compounds 4 and 5)
- Structure : Isostructural compounds 4 (chlorophenyl) and 5 (bromophenyl) share a similar bipyrazol-thiazolyl backbone but differ in halogen substituents .
- Crystallography : Both crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The halogen size (Cl vs. Br) minimally affects conformation but adjusts crystal packing .
- Biological Activity : Compound 4 exhibits antimicrobial activity , attributed to the chlorophenyl group’s electron-withdrawing effects, enhancing membrane penetration .
Methoxy vs. Halogen Substituents
- Crystal Packing : Methoxy’s bulkiness may disrupt π-π stacking compared to halogens, altering thermal stability and solubility .
Antimicrobial Pyrazol Derivatives
- A study on 1-benzoyl pyrazoles (e.g., 3a-g) demonstrated that electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity, while methoxy groups reduce potency due to decreased lipophilicity .
Hydroxy Group Impact
- The 5-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA), a feature absent in non-hydroxylated analogs like Compounds 4 and 5 .
Q & A
Basic: What are the standard synthetic routes for preparing derivatives of this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach is cyclocondensation of hydrazine derivatives with diketones or chalcones under reflux conditions. For example:
- Step 1: React 4-(4-methoxyphenyl)thiazole-2-carbaldehyde with phenylhydrazine to form the pyrazole core .
- Step 2: Introduce methyl groups via alkylation using methyl iodide in basic media (e.g., K₂CO₃/DMF) .
- Step 3: Hydroxyl group incorporation via demethylation (e.g., BBr₃ in DCM) or oxidation of intermediates .
Key considerations include solvent choice (e.g., ethanol for reflux, DMF for alkylation) and monitoring via TLC. Yields are optimized by controlling stoichiometry and reaction time (typically 4-12 hours) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
A combination of 1H/13C NMR, IR, and mass spectrometry is essential:
- NMR : Assign aromatic protons (δ 6.5-8.5 ppm) and methyl groups (δ 2.0-2.5 ppm). Coupling patterns distinguish pyrazole (J = 2-3 Hz) and thiazole (J = 1-2 Hz) rings .
- IR : Confirm hydroxyl (3200-3500 cm⁻¹) and methoxy (1250-1300 cm⁻¹) groups .
- HRMS : Validate molecular weight (±2 ppm accuracy). For example, a parent ion at m/z 450.1452 (C₂₄H₂₂N₄O₂S⁺) .
Advanced: How to resolve contradictions in reported biological activities of similar pyrazolyl derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy → hydroxy) and test against standardized bacterial strains (e.g., S. aureus ATCC 25923) .
- Dose-Response Curves : Use MIC (Minimum Inhibitory Concentration) assays with ≥3 replicates to ensure reproducibility .
- Molecular Docking : Compare binding affinities to target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to rationalize activity differences .
Advanced: What crystallographic methods resolve ambiguities in heterocyclic compounds?
Methodological Answer:
For X-ray crystallography:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve twinning with SHELXD (for structure solution) and refine with SHELXL .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., C(6) chains for π-π stacking) using Mercury or PLATON .
- Validation Tools : Check for disorder with SQUEEZE (in PLATON) and validate geometry with CHECKCIF .
Basic: How to design biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Assays : Follow CLSI guidelines for broth microdilution (e.g., 96-well plates, 18-24 hour incubation). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells, with IC₅₀ values calculated via nonlinear regression .
- Positive Controls : Include ciprofloxacin (antibacterial) and doxorubicin (cytotoxicity) for comparative analysis .
Advanced: How to analyze hydrogen bonding patterns in crystalline states?
Methodological Answer:
- Graph-Set Analysis : Classify hydrogen bonds (e.g., D(donor)-A(acceptor) distances <3.5 Å) using CrystExplorer .
- Thermal Ellipsoids : Assess bond rigidity via anisotropic displacement parameters in SHELXL .
- Energy Frameworks : Calculate interaction energies (e.g., E₃₄ = 4.2 kJ/mol for C-H···O bonds) using CrystalExplorer .
Advanced: What computational methods predict enzyme interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around the active site (e.g., 20 ų for 3LD6) and validate with re-docking (RMSD <2.0 Å) .
- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields. Analyze binding stability via RMSD/RMSF plots .
- QSAR Models : Develop using MOE or RDKit. Descriptors include logP, polar surface area, and H-bond counts .
Basic: How to optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling steps. Yields improve from 45% to 72% with 10 mol% CuI .
- Solvent Optimization : Replace ethanol with DMF for polar intermediates (e.g., 25% → 60% yield) .
- Workup Strategies : Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Monitor fractions via UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
